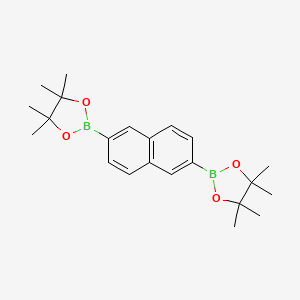

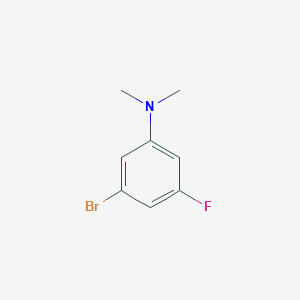

![molecular formula C12H7Cl2N5O B1457293 6,8-二氯-N-(吡啶-4-基)咪唑并[1,2-b]哒嗪-3-甲酰胺 CAS No. 1177415-93-8](/img/structure/B1457293.png)

6,8-二氯-N-(吡啶-4-基)咪唑并[1,2-b]哒嗪-3-甲酰胺

描述

“6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide” is a chemical compound . It’s part of a class of compounds known as imidazoles, which are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole compounds are known for their broad range of chemical and biological properties and are the basic core of some natural products .

Synthesis Analysis

The synthesis of imidazole compounds can be achieved through various methods. One such method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . It’s also reasonably fast, very clean, high yielding, and requires simple workup .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole compounds have been synthesized using various methods, including the condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .科学研究应用

合成和中枢神经系统活性

研究探索了取代的咪唑并[1,2-b]哒嗪的合成,包括6,8-二氯-N-(吡啶-4-基)咪唑并[1,2-b]哒嗪-3-甲酰胺等变体,以及它们与中枢神经系统受体的相互作用。此类化合物已被评估其从大鼠脑膜置换地西泮的潜力,表明它们与中枢神经系统研究的相关性(Barlin 等人,1992)。

抗菌活性

研究的另一个方面集中于6,8-二氯咪唑并[1,2-a]吡啶衍生物的抗菌特性,包括所讨论的特定化合物。这些研究合成了新的衍生物并评估了它们对模式细菌的功效,发现一些咪唑并[1,2-a]吡啶杂化物,特别是那些带有噻唑部分的杂化物,表现出显着的抗菌活性(Althagafi 和 Abdel‐Latif,2021)。

合成技术和潜在的抗癌剂

进一步的研究开发了与6,8-二氯-N-(吡啶-4-基)咪唑并[1,2-b]哒嗪-3-甲酰胺在结构上相关的化合物的合成路线,研究了它们作为抗癌剂的潜力。这包括对咪唑并[4,5-c]吡啶和咪唑并[4,5-b]吡啶的合成研究,它们具有相似的结构基序,并已在临床前模型中评估了它们的抗肿瘤活性(Temple 等人,1987)。

抗分枝杆菌先导系列

与目标化合物密切相关的咪唑并[1,2-a]吡啶-8-甲酰胺已被确定为一种新型的抗分枝杆菌先导。这项研究涉及合成和结构-活性关系评估这一类抑制剂,突出了它们对结核分枝杆菌的选择性,而不影响其他革兰氏阳性或革兰氏阴性病原体(Ramachandran 等人,2013)。

作用机制

The mechanism of action of imidazole compounds is diverse due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

未来方向

Imidazole compounds have become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Therefore, the study and development of imidazole compounds, including “6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide”, have promising future directions.

属性

IUPAC Name |

6,8-dichloro-N-pyridin-4-ylimidazo[1,2-b]pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N5O/c13-8-5-10(14)18-19-9(6-16-11(8)19)12(20)17-7-1-3-15-4-2-7/h1-6H,(H,15,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXLHJCLHBHAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)C2=CN=C3N2N=C(C=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10732522 | |

| Record name | 6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide | |

CAS RN |

1177415-93-8 | |

| Record name | 6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

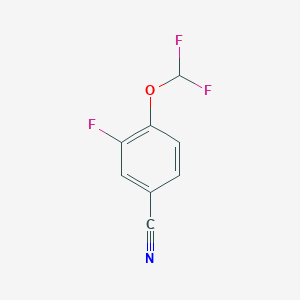

![[4-(4-Chlorophenoxy)phenyl]boronic acid](/img/structure/B1457211.png)

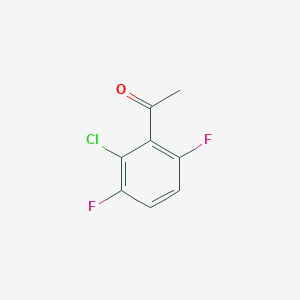

![n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1457213.png)

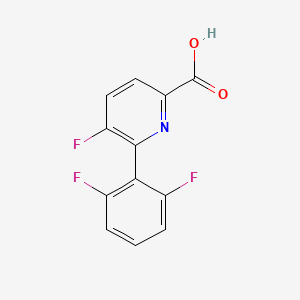

![4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV](/img/structure/B1457215.png)

![2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol](/img/structure/B1457221.png)

![9-Phenyl-9H,9'H-[3,3']bicarbazolyl](/img/structure/B1457222.png)

![[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B1457230.png)